molecular formula C12H14N4O B13917075 1H-Indazol-5-yl-1-piperazinylmethanone

1H-Indazol-5-yl-1-piperazinylmethanone

Cat. No.: B13917075
M. Wt: 230.27 g/mol
InChI Key: DJGYZZZXLGQGSH-UHFFFAOYSA-N
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Description

1H-Indazol-5-yl-1-piperazinylmethanone is a heterocyclic compound that features both an indazole and a piperazine moiety Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions

Chemical Reactions Analysis

1H-Indazol-5-yl-1-piperazinylmethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, TBHP, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 1H-Indazol-5-yl-1-piperazinylmethanone involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The indazole moiety is known to inhibit the activity of protein kinase B/Akt, which plays a crucial role in cell survival and proliferation . The piperazine ring enhances the compound’s binding affinity and selectivity for its targets, leading to its biological effects.

Comparison with Similar Compounds

1H-Indazol-5-yl-1-piperazinylmethanone can be compared with other indazole and piperazine derivatives:

The uniqueness of this compound lies in its combined indazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1H-indazol-5-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C12H14N4O/c17-12(16-5-3-13-4-6-16)9-1-2-11-10(7-9)8-14-15-11/h1-2,7-8,13H,3-6H2,(H,14,15)

InChI Key

DJGYZZZXLGQGSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NN=C3

Origin of Product

United States

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